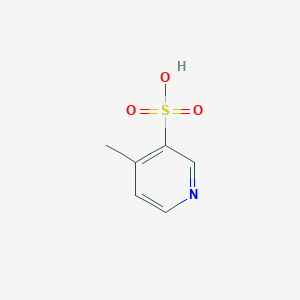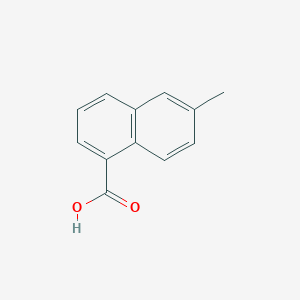
Ethyl quinoline-5-carboxylate
Overview
Description
Ethyl quinoline-5-carboxylate is an organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring this compound is characterized by an ethyl ester group attached to the quinoline ring at the 5-position
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their diverse spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. For example, some quinoline-based compounds may inhibit tumor growth by causing cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways, depending on their specific targets and modes of action. For instance, they might influence pathways related to cell cycle regulation, inflammation, oxidative stress, and more .
Result of Action
The molecular and cellular effects of quinoline derivatives can be diverse, reflecting their wide range of targets and modes of action. They might induce cell death in cancer cells, reduce inflammation, combat microbial infections, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl quinoline-5-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide under reflux conditions . Another method involves the Gould-Jacobs reaction, where an aniline derivative reacts with ethyl acetoacetate under acidic conditions to form the quinoline ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like ionic liquids and clay have been explored . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl quinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group can yield quinoline-5-carboxaldehyde or quinoline-5-methanol, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Quinoline-5-carboxaldehyde or quinoline-5-methanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl quinoline-5-carboxylate has found applications in various scientific research fields:
Comparison with Similar Compounds
Ethyl quinoline-5-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-5-carboxylic acid: Lacks the ethyl ester group, making it more polar and less lipophilic.
Ethyl quinoline-3-carboxylate: The ester group is at the 3-position, leading to different reactivity and biological activity.
Similar Compounds
- Quinoline-5-carboxylic acid
- Ethyl quinoline-3-carboxylate
- Chloroquine
- Tafenoquine
- Mefloquine
Properties
IUPAC Name |
ethyl quinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPJEEKRBNYZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300799 | |
| Record name | ethyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98421-25-1 | |
| Record name | ethyl quinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















